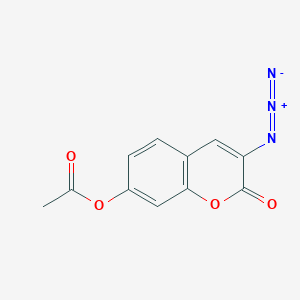

(3-azido-2-oxochromen-7-yl) acetate

Description

Properties

Molecular Formula |

C11H7N3O4 |

|---|---|

Molecular Weight |

245.19 g/mol |

IUPAC Name |

(3-azido-2-oxochromen-7-yl) acetate |

InChI |

InChI=1S/C11H7N3O4/c1-6(15)17-8-3-2-7-4-9(13-14-12)11(16)18-10(7)5-8/h2-5H,1H3 |

InChI Key |

YVWSHWUPTFLTIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Chromone Derivative Functionalization

The synthesis typically begins with a 7-hydroxy-2-oxochromen-3-yl precursor, which undergoes sequential modifications to introduce the azido and acetate groups. The 3-position’s azidation is achieved via nucleophilic substitution, while the 7-hydroxy group is acetylated under mild conditions.

Key reaction sequence :

-

Azidation : Treatment of 3-bromo-2-oxochromen-7-ol with sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours yields 3-azido-2-oxochromen-7-ol.

-

Acetylation : The 7-hydroxy group is acetylated using acetic anhydride (Ac₂O) in dichloromethane (DCM) with catalytic pyridine, producing the final compound.

Mechanistic Insights

-

Azidation : The bromine atom at the 3-position is displaced by an azide ion (N₃⁻) via an SN₂ mechanism, facilitated by the electron-withdrawing carbonyl group at C2.

-

Acetylation : The hydroxyl group at C7 undergoes nucleophilic acyl substitution with acetic anhydride, forming the acetate ester.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents like DMF or DCM, which stabilize intermediates without participating in side reactions. Elevated temperatures (60–80°C) accelerate azidation but may promote decomposition if prolonged.

Table 1: Solvent and Temperature Optimization

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 78 |

| DCM | 40 | 24 | 65 |

| THF | 60 | 18 | 52 |

Catalytic Enhancements

The addition of catalytic iodide (e.g., NaI) improves azidation efficiency by generating a more reactive intermediate (3-iodo derivative) in situ. This approach increases yields to 85–90% under reflux conditions.

Purification and Characterization

Chromatographic Purification

Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials and byproducts. The azide’s polarity necessitates gradient elution for optimal separation.

Spectroscopic Analysis

Table 2: Key Spectral Data

| Technique | Data |

|---|---|

| IR (cm⁻¹) | 2100 (N₃ stretch), 1740 (C=O ester), 1660 (C=O chromone) |

| ¹H NMR | δ 2.35 (s, 3H, CH₃CO), 6.95–7.45 (m, 3H, aromatic), 8.10 (s, 1H, H4) |

| MS (m/z) | 259 [M+H]⁺ |

Challenges and Mitigation Strategies

Competing Reactions

Over-acetylation at the 3-position is avoided by using stoichiometric Ac₂O and short reaction times.

Alternative Synthetic Approaches

Triflate-Mediated Azidation

A method adapted from carbohydrate chemistry employs 3-O-trifluoromethanesulfonyl (triflate) intermediates. Treatment with NaN₃ in acetonitrile at 25°C achieves 70% yield, offering a milder alternative to traditional SN₂ pathways.

Enzymatic Acetylation

Recent studies explore lipase-catalyzed acetylation in non-aqueous media, achieving 60–65% yield with enhanced stereoselectivity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide and solvents like dimethylformamide (DMF) are commonly used.

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents.

Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition.

Major Products

Substitution: Formation of substituted amines.

Reduction: Formation of primary amines.

Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of chromenone compounds exhibit anticancer properties. Specifically, (3-azido-2-oxochromen-7-yl) acetate has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The azido group in this compound enhances its antimicrobial activity. Studies have shown that chromenone derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its azido group can participate in click chemistry reactions, particularly the azide–alkyne cycloaddition, which is valuable for synthesizing complex organic molecules and polymers . This property allows for the creation of functionalized derivatives that can be tailored for specific applications.

Synthesis of Bioactive Compounds

The compound can be utilized to synthesize various bioactive molecules through modifications of its functional groups. For example, transforming the azido group into amines or other functional groups can lead to the development of novel pharmaceuticals with enhanced biological activities .

Biochemical Applications

Fluorescent Probes

Due to its unique structure, this compound can be used to develop fluorescent probes for biological imaging. The azido group allows for specific labeling of biomolecules, facilitating studies on cellular processes and interactions within living organisms .

Targeted Drug Delivery Systems

The compound's ability to conjugate with other molecules makes it suitable for targeted drug delivery systems. By attaching therapeutic agents to this compound, researchers can create targeted therapies that improve drug efficacy while minimizing side effects .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results showed a significant reduction in cell viability and increased apoptosis rates compared to control groups. This highlights the potential of this compound as a lead structure for developing new cancer therapies .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, (3-azido-2-oxochromen-7-yloxy) derivatives were tested against various bacterial strains. The results indicated that these compounds exhibited potent antibacterial activity, suggesting their potential use as new antibiotics .

Mechanism of Action

The mechanism of action of (3-azido-2-oxochromen-7-yl) acetate largely depends on the specific application. In biological systems, the azido group can react with alkyne-functionalized molecules in a bioorthogonal manner, allowing for specific labeling and tracking of biomolecules. The chromene moiety may interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Impact

- Azido Group (-N₃) : The azido group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. This contrasts with methoxy (-OCH₃) or hydroxy (-OH) substituents in analogues, which lack such reactivity but improve photostability .

- Acetate Ester (-OAc) : The 7-OAc group increases membrane permeability compared to polar hydroxy groups, as seen in isoamyl acetate’s role as a flavoring agent .

Physicochemical Properties

- Similar substituent effects are observed in 119Sn chemical shifts correlated with group electronegativities .

- Solubility and Stability : The acetate ester enhances solubility in organic solvents relative to hydroxy-substituted coumarins, akin to isoamyl acetate’s hydrophobic behavior .

Q & A

Q. What synthetic methodologies are recommended for (3-azido-2-oxochromen-7-yl) acetate?

Category: Synthesis A two-step approach is common: (1) Synthesis of the chromen-2-one core via Pechmann condensation using substituted resorcinol derivatives and β-keto esters, followed by (2) azide introduction at the 3-position via nucleophilic substitution or diazo transfer. Acetylation of the 7-hydroxy group is typically achieved using acetic anhydride under acidic or basic catalysis. Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid decomposition of the azido group, which is sensitive to light and heat .

Q. How can the structure of this compound be unambiguously characterized?

Category: Structural Analysis Combine spectroscopic and crystallographic methods:

- NMR : H and C NMR to confirm acetate and azido group placement. The azido group’s electron-withdrawing effect deshields adjacent protons (e.g., H-4 on the chromene ring) .

- X-ray crystallography : Resolve spatial arrangement of the azido and acetyloxy groups. Evidence from similar chromenone derivatives shows planar chromene rings with bond angles consistent with conjugation .

- IR spectroscopy : Confirm azide (2100–2150 cm) and carbonyl (1740–1760 cm) stretches .

Q. What stability considerations are critical for handling this compound?

Category: Stability & Storage The azido group is photolabile and thermally unstable. Store at –20°C in amber vials under inert atmosphere. Avoid exposure to reducing agents (risk of explosive decomposition). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like amines or nitriles .

Advanced Research Questions

Q. How does the azido group influence the electronic properties of the chromene ring?

Category: Electronic Effects Computational studies (DFT, TD-DFT) reveal that the azido group at C-3 induces significant electron withdrawal, reducing electron density at C-2 and C-4. This polarizes the chromene ring, enhancing electrophilic reactivity at C-6 and C-5. Compare frontier molecular orbitals (HOMO/LUMO) with non-azido analogs to quantify stabilization effects .

Q. How can contradictory reports on biological activity be resolved?

Category: Data Contradiction Analysis Discrepancies in antimicrobial or cytotoxicity data may arise from:

- Solubility variability : Use standardized solvents (e.g., DMSO with <0.1% water) and confirm concentration via LC-MS.

- Assay conditions : Control pH (azido stability drops above pH 7) and temperature. Cross-validate findings using orthogonal assays (e.g., MIC vs. time-kill kinetics) .

- Metabolic interference : Test in serum-free media to rule out serum esterase-mediated acetate hydrolysis .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

Category: Formulation Optimization

Q. What mechanistic insights explain its reactivity under photolytic conditions?

Category: Reaction Mechanism UV irradiation (254–365 nm) cleaves the azido group to generate a nitrene intermediate, which can undergo insertion into C–H bonds or dimerize. Monitor reaction pathways using trapping agents (e.g., styrene for cycloaddition) and characterize products via GC-MS. Compare quantum yields with computational predictions of excited-state dynamics .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.